- Preparation of CBI analogues of the duocarmycins and CC-1065 as antitumor agents with DNA alkylating activity, World Intellectual Property Organization, , ,

Cas no 93476-60-9 (5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID)

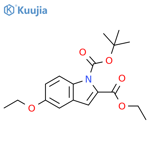

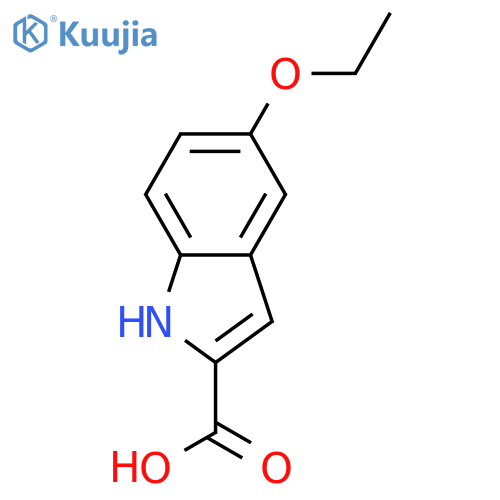

93476-60-9 structure

Nombre del producto:5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID

Número CAS:93476-60-9

MF:C11H11NO3

Megavatios:205.209943056107

MDL:MFCD02664445

CID:892568

PubChem ID:1078086

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Propiedades químicas y físicas

Nombre e identificación

-

- 5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID

- 1H-INDOLE-2-CARBOXYLIC ACID,5-ETHOXY

- 5-Ethoxy-1H-indole-2-carboxylic acid (ACI)

- Indole-2-carboxylic acid, 5-ethoxy- (7CI)

- 5-Ethoxy-2-indolecarboxylic acid

- MFCD02664445

- 5-Ethoxy-1H-indole-2-carboxylicacid

- DA-37410

- 5-ethoxyindole-2-carboxylic acid

- Oprea1_836862

- SR-01000368637

- KZMBIHHDQRATDI-UHFFFAOYSA-N

- E81940

- 93476-60-9

- SR-01000368637-1

- SCHEMBL4371734

- CS-0148697

- DTXSID30360104

- BS-49404

- AKOS000300633

-

- MDL: MFCD02664445

- Renchi: 1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)

- Clave inchi: KZMBIHHDQRATDI-UHFFFAOYSA-N

- Sonrisas: O=C(C1NC2C(=CC(=CC=2)OCC)C=1)O

Atributos calculados

- Calidad precisa: 205.07389321g/mol

- Masa isotópica única: 205.07389321g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 3

- Complejidad: 244

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 62.3Ų

- Xlogp3: 2.6

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-250mg |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 98% | 250mg |

¥95.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-1g |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 98% | 1g |

¥262.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-100mg |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 98% | 100mg |

¥65.00 | 2024-04-24 | |

| 1PlusChem | 1P00GT8L-1g |

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID |

93476-60-9 | 97% | 1g |

$25.00 | 2024-04-20 | |

| Ambeed | A591873-100mg |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 97% | 100mg |

$18.0 | 2025-03-05 | |

| 1PlusChem | 1P00GT8L-100mg |

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID |

93476-60-9 | 97% | 100mg |

$11.00 | 2024-04-20 | |

| Crysdot LLC | CD11009843-1g |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 97% | 1g |

$356 | 2024-07-19 | |

| abcr | AB594017-250mg |

5-Ethoxy-1H-indole-2-carboxylic acid; . |

93476-60-9 | 250mg |

€93.80 | 2024-07-19 | ||

| abcr | AB594017-5g |

5-Ethoxy-1H-indole-2-carboxylic acid; . |

93476-60-9 | 5g |

€293.50 | 2024-07-19 | ||

| Chemenu | CM242187-1g |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 95%+ | 1g |

$336 | 2021-08-04 |

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 0.5 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium ethoxide

1.2 Reagents: Acetic acid , Zinc

1.2 Reagents: Acetic acid , Zinc

Referencia

- Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)-1-(piperazinyl) methanone derivatives as 5-HT6 receptor ligands: part I, Pharma Chemica, 2012, 4(3), 896-902

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt

1.2 overnight, rt

1.3 Reagents: Lithium hydroxide Solvents: Acetonitrile , Water ; 3 h, 40 °C

1.4 Reagents: Acetic acid ; neutralized

1.2 overnight, rt

1.3 Reagents: Lithium hydroxide Solvents: Acetonitrile , Water ; 3 h, 40 °C

1.4 Reagents: Acetic acid ; neutralized

Referencia

- Preparation of seco-cyclopropapyrroloindole compounds, their conjugates with anti-mesothelin antibodies, and their use as anti-cancer agents, World Intellectual Property Organization, , ,

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Raw materials

- Ethyl 5-Hydroxyindole-2-carboxylate

- 1H-Indole-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester

- 4-ethoxy-2-methyl-1-nitrobenzene

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Preparation Products

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Literatura relevante

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

93476-60-9 (5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID) Productos relacionados

- 103260-65-7(4-methoxy-1H-indole-2-carboxylic acid)

- 4382-54-1(5-methoxy-1H-indole-2-carboxylic acid)

- 16732-73-3(6-Methoxy-1H-indole-2-carboxylic acid)

- 67929-86-6(Methyl 5-Methoxy-1H-indole-2-carboxylate)

- 88210-96-2(5,6-Dimethoxy-1H-indole-2-carboxylic acid)

- 98081-83-5(Methyl 6-methoxy-1H-indole-2-carboxylate)

- 24610-33-1(7-Methoxy-1H-indole-2-carboxylic acid)

- 39731-09-4(4-Benzyloxyindole-2-carboxylic Acid)

- 75433-99-7(6-Methoxyquinoline-2-carboxylic acid)

- 16382-17-5(Ethyl 5-ethoxy-1H-indole-2-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93476-60-9)5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID

Pureza:99%

Cantidad:5g

Precio ($):174